1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine
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Overview
Description
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and an iodovinyl group. These modifications can significantly alter its biological activity and stability, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a protected cytosine derivative.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Iodovinylation: The iodovinyl group is introduced through a halogenation reaction, often using iodine and a suitable vinyl precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodovinyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reaction studies.
Biology: This compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom and iodovinyl group can enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell DNA, leading to inhibition of replication and cell death.
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine can be compared with other nucleoside analogs, such as:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Similar in structure but lacks the iodovinyl group, which may result in different biological activity and stability.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Similar but without the iodovinyl modification, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific modifications, which can enhance its biological activity and stability compared to other nucleoside analogs.
Properties
CAS No. |
95740-15-1 |
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Molecular Formula |
C11H13FIN3O4 |
Molecular Weight |
397.14 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13FIN3O4/c12-7-8(18)6(4-17)20-10(7)16-3-5(1-2-13)9(14)15-11(16)19/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChI Key |
KSNYIKXEJILSFV-TUSGKMHUSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/I |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CI |
Origin of Product |
United States |
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